molecular formula C21H14BrN3O6 B11547896 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate

2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11547896
M. Wt: 484.3 g/mol
InChI Key: RDCNRQQBMNSYHT-FSJBWODESA-N
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Description

2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, bromine, hydroxyl, formamido, imino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Bromination: Introduction of a bromine atom to the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).

    Formylation: Introduction of a formyl group (CHO) to the aromatic ring using formic acid or formyl chloride.

    Amination: Introduction of an amino group (NH2) to the aromatic ring using ammonia or an amine.

    Nitrobenzoylation: Introduction of a nitrobenzoate group using 4-nitrobenzoic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) and a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures and pressures.

    Substitution: NaOH, NaOCH3, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[(3-Chloro-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
  • 2-[(E)-{[(3-Fluoro-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate
  • 2-[(E)-{[(3-Iodo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate

Uniqueness

The presence of the bromine atom in 2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen atoms.

Properties

Molecular Formula

C21H14BrN3O6

Molecular Weight

484.3 g/mol

IUPAC Name

[2-[(E)-[(3-bromo-4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H14BrN3O6/c22-17-11-14(7-10-18(17)26)20(27)24-23-12-15-3-1-2-4-19(15)31-21(28)13-5-8-16(9-6-13)25(29)30/h1-12,26H,(H,24,27)/b23-12+

InChI Key

RDCNRQQBMNSYHT-FSJBWODESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)O)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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